Isobutane

Description

Significance in Contemporary Chemical Science and Engineering

Isobutane's significance in contemporary chemical science and engineering is multifaceted. It serves as a crucial feedstock and intermediate in numerous chemical processes. A primary application is its role in the petrochemical industry, particularly in alkylation processes to produce high-octane gasoline blendstocks, such as isooctane (B107328) (2,2,4-trimethylpentane). wikipedia.orgfortunebusinessinsights.com This process is vital for enhancing fuel performance and efficiency. 24chemicalresearch.com

Beyond fuel production, This compound (B21531) is a key raw material for the synthesis of isobutylene (B52900) (2-methylpropene), a fundamental building block for various chemicals and materials, including synthetic rubber, plastics, and lubricants. kianpetroleum.comfastercapital.com Isobutylene derived from this compound is also used in the production of methyl tert-butyl ether (MTBE), a gasoline additive, although its use has seen changes due to environmental regulations in some regions. fortunebusinessinsights.comfastercapital.com

Furthermore, this compound has gained prominence as an environmentally friendly refrigerant (R-600a), replacing traditional refrigerants with higher global warming potential (GWP) and ozone depletion potential (ODP). fortunebusinessinsights.comfastercapital.comintelmarketresearch.com Its low environmental impact aligns with global sustainability goals and regulatory pressures to reduce greenhouse gas emissions. 24chemicalresearch.comintelmarketresearch.comopenpr.com

In the aerosol industry, this compound is widely used as a propellant in a variety of consumer products due to its favorable properties, including excellent solubility, stability, and cost-effectiveness. fortunebusinessinsights.comfastercapital.com It is also a component of liquefied petroleum gas (LPG), used for heating, cooking, and as a fuel. kianpetroleum.comfastercapital.com

Evolution of this compound-Related Research Paradigms

The evolution of research paradigms related to this compound has mirrored advancements in chemical technology and shifting industrial demands. Initially, research focused on understanding its basic properties and its role in petroleum refining processes. The development of catalytic processes, particularly for alkylation, marked a significant phase, leading to extensive studies on various catalysts, including traditional liquid acids like sulfuric and hydrofluoric acids. d-nb.inforesearchgate.net

However, the environmental and safety concerns associated with these traditional catalysts have driven a major shift in research towards developing more sustainable alternatives. This includes the exploration of solid acid catalysts, ionic liquids, and zeolites for this compound alkylation and dehydrogenation. d-nb.inforesearchgate.netaiche.org Research in this area focuses on improving catalytic activity, selectivity, catalyst lifespan, and developing regeneration strategies. d-nb.info

Another evolving research area is the investigation of bio-based production routes for this compound and its derivatives, aligning with the broader trend towards utilizing renewable resources in the chemical industry. intelmarketresearch.com Technological advancements in areas such as microreactor technology are also influencing research, offering potential for improved efficiency and control in this compound reactions like dehydrogenation. acs.orgresearchgate.net

Furthermore, computational chemistry, particularly molecular dynamics (MD) simulations, is increasingly being used to gain a deeper understanding of this compound reaction mechanisms, catalyst interactions, and optimizing process parameters at a molecular level. researchgate.net

Scope and Research Focus of the Academic Review

This academic review focuses solely on the chemical compound this compound, examining its significance, the evolution of research paradigms surrounding its chemistry and applications, and current key research areas. The scope is limited to providing a thorough, informative, and scientifically accurate overview based on published research, excluding aspects related to dosage, administration, safety profiles, and adverse effects.

The research focus encompasses:

this compound's role as a feedstock and intermediate in key chemical processes.

Advancements in catalytic technologies for this compound conversion reactions, such as alkylation and dehydrogenation.

The increasing importance of this compound as an environmentally friendly refrigerant and propellant.

Emerging research areas, including bio-based production and the application of advanced reaction technologies like microreactors.

Insights from computational studies on this compound reaction mechanisms.

The review aims to consolidate current knowledge and highlight the ongoing research efforts driving innovation in the field of this compound chemistry and engineering.

Detailed Research Findings and Data:

Research into this compound alkylation has extensively studied catalyst performance. For instance, studies comparing different catalytic systems for this compound/butene alkylation highlight variations in conversion rates and product selectivity. While traditional sulfuric acid catalysis is widely used industrially, research explores alternatives to address its drawbacks. d-nb.inforesearchgate.net

One area of active research involves the use of microreactors for this compound dehydrogenation to produce isobutylene. Studies have shown that microreactors can offer advantages in terms of heat transfer and potentially higher conversions and yields compared to conventional reactors. researchgate.net

Table 1 provides a summary of typical physical properties of this compound relevant to its handling and application in chemical processes.

Table 1: Selected Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₁₀ | wikipedia.org |

| Molar Mass | 58.124 g/mol | wikipedia.org |

| Appearance | Colorless gas | wikipedia.orgnih.gov |

| Odor | Odorless or faint petroleum-like odor | wikipedia.orgnih.gov |

| Boiling Point | -11.7 °C (10.9 °F; 261.4 K) | wikipedia.org |

| Melting Point | -159.42 °C (-254.96 °F; 113.73 K) | wikipedia.org |

| Solubility in Water | 48.9 mg/L (at 25 °C) | wikipedia.org |

| Vapor Pressure | 3.1 atm (310 kPa) (at 21 °C) | wikipedia.org |

Research also investigates the evolution of the this compound/n-butane ratio in natural gas, providing insights into the thermal maturity of source rocks. researchgate.net

The global this compound market is projected for growth, driven by increasing demand in various applications, particularly as an eco-friendly refrigerant and in the petrochemical industry. intelmarketresearch.comopenpr.commarketresearchfuture.com Market analysis indicates significant consumption in the automotive sector (for fuel additives) and the refrigeration and air conditioning sector. marketresearchfuture.com

Table 2 presents projected market growth data for this compound.

Table 2: Global this compound Market Projections

| Year | Market Size (USD Billion) | CAGR (%) (Forecast Period) | Source |

| 22023 | 16.791 - 29.0 | - | intelmarketresearch.comprismaneconsulting.com |

| 2024 | 26.72 | - | marketresearchfuture.com |

| 2030 | 24.518 - 8.3 | 5.5 - 5.6 (2023-2030) | 24chemicalresearch.comintelmarketresearch.com |

| 2032 | 33.56 | 6.5 (2022-2032) | openpr.com |

| 2034 | 36.69 | 3.2 (2025-2034) | marketresearchfuture.com |

| 2036 | >34.0 | 1.4 (2024-2036) | prismaneconsulting.com |

Note: Different sources provide varying market size and CAGR figures based on their methodologies and scope.

Research continues to explore new applications and optimize existing processes involving this compound, contributing to its sustained relevance in chemical science and engineering.

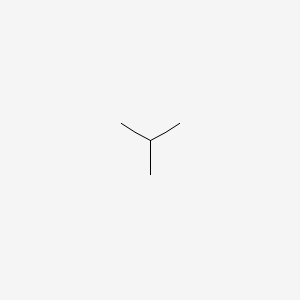

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPMTNAJDCUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10, (CH3)2CH CH3, Array | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40921-86-6 | |

| Record name | Polyisobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40921-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026401 | |

| Record name | Isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutane is a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Dry Powder, Liquid; Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a slight gasoline or natural gas odor; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.] | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ISOBUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Isobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

10.8 °F at 760 mmHg (USCG, 1999), -11.7 °C, -12 °C, 10.8 °F, 11 °F | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-117 °F (USCG, 1999), -82.99 °C (-117.38 °F) - closed cup, Flammable gas, -117 °F, NA (Gas) | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), In water, 48.9 mg/L at 25 °C, Soluble in ethanol, ether, chloroform, Solubility in water at 20 °C: none, Slight | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.557 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C, Relative density (water = 1): 0.6 (liquid), 0.557, 2.06(relative gas density) | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.06 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.01 (Air = 1), Relative vapor density (air = 1): 2, 2.06 | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.1 atm at 70 °F (NIOSH, 2023), 2610.0 [mmHg], 2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C, Vapor pressure, kPa at 20 °C: 304, 3.1 atm at 70 °F, (70 °F): 3.1 atm | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

0.1% /BUTANE/ | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a liquified compressed gas. A liquid below 11 °F] | |

CAS No. |

75-28-5 | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXR49TP611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ419CE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-427.5 °F (USCG, 1999), -138.3 °C, -160 °C, -216.9 °F, -255 °F | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Reaction Chemistry and Catalysis of Isobutane

Isobutane (B21531) Isomerization Processes

The isomerization of n-butane to this compound involves the rearrangement of the carbon skeleton. The direct skeletal isomerization of n-butane is kinetically hindered under typical reaction conditions, and the reaction is generally assumed to involve the formation of olefin intermediates through dehydrogenation of n-butane. frontiersin.org

Reaction Mechanisms of n-Butane to this compound Conversion

The isomerization of n-butane can occur through two main identified mechanisms: monomolecular and bimolecular pathways. soton.ac.uk The predominant mechanism can depend on factors such as temperature, pressure, and the catalyst properties, including acid site density and pore structure. soton.ac.ukacs.org

The monomolecular pathway is initiated by the protonation of n-butane by Brønsted acid sites (BAS), leading to the formation of a secondary carbonium ion. soton.ac.uk This intermediate can then undergo dehydrogenation to yield a secondary carbenium ion. soton.ac.uk In some instances, these positively charged intermediates can be stabilized by oxygen atoms within the catalyst framework, forming alkoxide species. soton.ac.uk The monomolecular isomerization of butene and isobutene is considered prevalent in some zeolites like H-SSZ-13, with a reported Gibbs free energy barrier of 155 kJ/mol at 400°C. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.net The monomolecular pathway is generally more selective towards this compound, although it typically requires higher reaction temperatures (above 300°C). soton.ac.uk

The bimolecular mechanism involves the interaction of two hydrocarbon molecules, often two C4 olefins, within the catalyst pore. frontiersin.orgfrontiersin.org This interaction leads to the formation of a bulky C8 intermediate, such as an octyl cation, which is formed by the alkylation of a sec-butyl carbenium ion with a C4 olefin. researchgate.netconicet.gov.ar These C8 intermediates can undergo various hydrogen and methyl shifts. frontiersin.orgfrontiersin.org Subsequently, the C8 intermediates can crack to produce different C4 species, including n-butene and isobutene, or through uneven ß-scission, result in the formation of C3 and C5 olefins. frontiersin.orgfrontiersin.org The bimolecular mechanism typically operates at lower temperatures (below 250°C) and requires high partial pressures of butane (B89635) to favor the formation of the C8 intermediate. soton.ac.uk However, the bimolecular pathway is often associated with the formation of unwanted side products. researchgate.netconicet.gov.ar The Gibbs free energy barrier for the bimolecular mechanism in H-SSZ-13 at 400°C has been reported as 190 kJ/mol, which is higher than the monomolecular pathway, partly due to less favorable entropy. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.netresearchgate.net

Side products, such as propane (B168953) (C3) and pentanes (C5), are commonly formed during n-butane isomerization. nsf.govacs.org The formation of these non-C4 hydrocarbons is typically attributed to the bimolecular mechanism, specifically through uneven ß-scission of the C8 intermediate. frontiersin.orgfrontiersin.orgconicet.gov.ar Additionally, a methyl transfer mechanism has been discussed as a possible route for the formation of C3 and C5 side products. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.netfrontiersin.org This mechanism can involve methyl transfers to and from the acid site of the catalyst and encompasses hydrogen transfer reactions that convert olefins into alkanes and vice versa. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.netfrontiersin.org The highest barrier for the initial methyl transfer step has been calculated to be 227 kJ/mol in H-SSZ-13. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.netfrontiersin.org Studies using isotopic labeling have provided evidence for the formation of propane and pentanes as primary products, supporting a bimolecular route for their formation. acs.orgresearchgate.net

Bimolecular Pathways

Heterogeneous Catalysis in this compound Isomerization

Heterogeneous catalysts, particularly solid acids, are widely used for the isomerization of n-butane. dntb.gov.uasoton.ac.ukajol.info Microporous zeolites and sulfated zirconia are two main classes of catalysts that have been extensively studied for this reaction. dntb.gov.uasoton.ac.uk

Zeolites are crystalline, microporous aluminosilicates that are widely used as catalysts for paraffin (B1166041) isomerization due to their acidity and pore structures. ajol.infoacs.orgutwente.nl The catalytic performance of zeolites in n-butane isomerization is influenced by factors such as the concentration and strength of Brønsted acid sites, framework topology, and pore geometry. soton.ac.ukresearchgate.netresearchgate.net

H-SSZ-13: H-SSZ-13, a zeolite with the chabazite (B1143428) (CHA) structure, has been investigated for n-butane isomerization. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.net Theoretical studies using DFT calculations suggest that both monomolecular and bimolecular mechanisms for butene isomerization to isobutene can occur in H-SSZ-13, with the monomolecular pathway being prevalent based on Gibbs free energy barriers at 400°C. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.net A slightly modified monomolecular mechanism via a 2-butyl cation has been proposed for this zeolite. frontiersin.orgfrontiersin.org

ZSM-5: H-ZSM-5 zeolites are active catalysts for n-butane isomerization. researchgate.netgychbjb.com Studies indicate that the bimolecular pathway often predominates over H-ZSM-5, which is attributed to the additional space available at channel intersections. researchgate.netrsc.orgresearchgate.net The rate of the bimolecular reaction in ZSM-5 is sensitive to acid site density, showing a non-linear dependency on catalytic Brønsted acid sites. soton.ac.uk While H-ZSM-5 catalysts can be stable over time on stream, their selectivity to this compound can be low, with a greater proportion of propane being formed compared to zeolite beta. researchgate.netresearchgate.net

Zeolite Beta: Zeolite Beta (*BEA) is another active catalyst for n-butane isomerization. researchgate.netresearchgate.net Unlike ZSM-5, zeolite Beta can facilitate both monomolecular and bimolecular pathways simultaneously, potentially leading to improved initial selectivity to this compound. soton.ac.uk Zeolite Beta's larger kinetic diameter compared to ZSM-5 is thought to favor the formation of the bulky C8 intermediate required for bimolecular isomerization. soton.ac.ukresearchgate.netresearchgate.net However, this can also lead to more rapid catalyst deactivation. soton.ac.uk Studies have shown that the rate of n-butane conversion over zeolite beta strongly depends on the quantity of strong acid sites. soton.ac.uk Template-free synthesized Beta zeolites have shown promise for higher activity and this compound yields at lower temperatures. researchgate.netresearchgate.net

H-mordenite: H-mordenite (MOR) is a widely studied zeolite for n-butane isomerization. soton.ac.uknsf.govacs.orgresearchgate.netutwente.nlportalabpg.org.br The contributions of monomolecular and bimolecular pathways on H-mordenite have been debated, with evidence suggesting that both can play a role. nsf.govrsc.org Some studies suggest that n-butane isomerization in mordenite (B1173385) proceeds primarily via a bimolecular process, particularly compared to longer alkanes like n-hexane and n-heptane which favor monomolecular routes. soton.ac.ukresearchgate.netutwente.nl The one-dimensional pore system of mordenite can potentially hinder bimolecular processes due to diffusion limitations. utwente.nlportalabpg.org.br Catalyst deactivation in mordenite has been associated with the formation of coke precursors from butenes. soton.ac.uk Platinum-promoted H-mordenite catalysts have also been investigated, showing that reaction conditions can influence the prevailing mechanism. acs.org The activity of mordenite can be enhanced by modifications such as dealumination or impregnation with promoters like zirconia. soton.ac.ukwalshmedicalmedia.com

Here is a summary of some research findings on zeolite catalysts for n-butane isomerization:

| Catalyst Type | Key Characteristics | Observed Mechanism(s) | Notes | Source(s) |

| H-SSZ-13 | Chabazite structure | Monomolecular (prevalent) & Bimolecular | Theoretical studies suggest monomolecular is prevalent based on energy barriers. | frontiersin.orgfrontiersin.orgfigshare.comresearchgate.net |

| H-ZSM-5 | MFI structure, narrower pores | Primarily Bimolecular | Bimolecular pathway predominates, lower this compound selectivity compared to Beta. | researchgate.netrsc.orgresearchgate.net |

| Zeolite Beta | *BEA structure, larger pores | Monomolecular & Bimolecular | Can perform both simultaneously, favors C8 intermediate formation, potentially faster deactivation. | soton.ac.ukresearchgate.netresearchgate.net |

| H-mordenite | MOR structure, one-dimensional pores | Both, Bimolecular contribution | Contributions debated, diffusion limitations can affect bimolecular pathway, deactivation from coke. | soton.ac.uknsf.govutwente.nlrsc.org |

Table 1: Summary of Zeolite Catalyst Characteristics and Observed Mechanisms in n-Butane Isomerization

| Catalyst Type | Reaction Temperature Range (Typical) | Selectivity to this compound (General Trend) | Deactivation Rate (General Trend) |

| H-SSZ-13 | ~400°C (Theoretical studies) | High (Monomolecular prevalent) | Not explicitly detailed in sources |

| H-ZSM-5 | Varied (e.g., 350°C) | Lower | Stable (but low selectivity) |

| Zeolite Beta | Lower temperatures possible | Higher initial selectivity | Potentially faster deactivation |

| H-mordenite | Varied (e.g., 250-350°C, 543-583 K) | Varied, depends on conditions | Susceptible to deactivation (coke) |

Table 2: General Performance Trends of Zeolite Catalysts in n-Butane Isomerization

Note: Performance can vary significantly based on specific catalyst preparation, Si/Al ratio, presence of promoters, and reaction conditions.

Sulfated Metal Oxide Catalysts (e.g., sulfated zirconia, SO42-/Al2O3-ZrO2)

Sulfated metal oxides, such as sulfated zirconia (SZ), are recognized for their strong acidity and have garnered interest for use in alkane isomerization under relatively mild conditions, sometimes even at room temperature, though typically operating around 523 K to balance reaction rate and thermodynamic equilibrium. mdpi.comresearchgate.net The acidity of SZ is attributed to super acid sites that can rapidly generate butyl carbenium ions, facilitating a bimolecular isomerization mechanism. mdpi.com Studies have shown that the activity and selectivity of catalysts like Cs2.5H0.5PW12O40 can be higher than that of SZ at 300 °C, which is linked to strong acidity and low deactivation rates. mdpi.com

Noble Metal-Promoted Catalysts (e.g., Pt/Al2O3-Cl, Pt-MOR, Pt-Zr/HY)

Noble metals, particularly platinum (Pt), are often incorporated into catalyst systems for this compound isomerization. These catalysts can operate through a mechanism where hydrogen dissociates on the metal surface, forming hydrogen atoms that react with acidic sites to generate protons. mdpi.com The presence of Pt-cations can act as Lewis acid sites, which may reduce Brønsted acidity and subsequently lower coke production during the reaction. researchgate.net For instance, Pt/SZ catalysts are thought to utilize a similar mechanism involving hydrogen dissociation on the metal. mdpi.com

Catalytic Deactivation and Regeneration Studies

Catalytic deactivation is a significant challenge in this compound reactions, particularly in isomerization, where coke formation can reduce the density of acidic sites. mdpi.com This reduction in acid site density can lead to a shift in the dominant reaction mechanism, for example, from a bimolecular to a monomolecular pathway in butane isomerization. mdpi.com Studies have investigated the impact of coking on activity and selectivity, showing that while the rate of this compound formation might not change with coking over time, the selectivity to this compound can increase. mdpi.com

Kinetic and Mechanistic Studies of Isomerization

Butane isomerization can proceed via two primary mechanisms: monomolecular and bimolecular pathways. mdpi.comrsc.org The kinetics of the isomerization process are highly dependent on which mechanism is dominant. mdpi.com The monomolecular pathway is typically initiated by the protonation of n-butane by Brønsted acid sites, forming a secondary carbonium ion that undergoes dehydrogenation to a secondary carbenium ion. mdpi.com The bimolecular mechanism involves the interaction of two C4 olefin molecules within a zeolite pore, forming a C8 intermediate that can undergo various shifts before cracking to yield C4 species or C3 and C5 olefins. frontiersin.org Acid site density is a key factor influencing which mechanism is favored; monomolecular mechanisms generally require single, isolated acid sites, while bimolecular mechanisms require adjacent sites, making the latter more sensitive to acid site density. mdpi.com Theoretical studies using density functional theory (DFT) have investigated these mechanisms, calculating free energy barriers for the isomerization of butene and isobutene, finding the monomolecular mechanism to be prevalent under certain conditions. frontiersin.orgfrontiersin.org Hydrogen transfer reactions, which interconvert olefins and alkanes, are also crucial steps in these processes. frontiersin.orgfrontiersin.org

This compound Alkylation Reactions

This compound alkylation with light olefins (typically C3-C5) is a crucial process for producing high-octane alkylate, an ideal gasoline blending component characterized by a high octane (B31449) number, low sulfur content, and absence of olefins or aromatics. acs.orgacs.orgresearchgate.net

Fundamental Reaction Mechanisms (e.g., Carbonium Ion Pathways)

The alkylation of this compound is widely accepted to proceed via a classic carbonium ion mechanism, regardless of the catalyst used (e.g., sulfuric acid, hydrofluoric acid, solid acids, or ionic liquids). acs.orgresearchgate.netmdpi.com This chain reaction mechanism involves three key processes: chain initiation, chain growth, and chain termination. acs.org In the case of sulfuric acid catalysis, chain initiation involves the protonation of an olefin (e.g., isobutene) by a proton from the acid catalyst, forming a tert-butyl carbon cation. acs.org This carbon cation then adds to an olefin molecule (e.g., butene) during chain growth, forming a larger carbon cation (e.g., a C8 carbon cation). acs.org Chain termination occurs through a hydrogen transfer reaction between the larger carbon cation and this compound, producing a saturated alkane (e.g., isooctane) and regenerating the tert-butyl carbon cation, which continues the chain reaction. acs.org Side reactions, such as oligomerization and cracking, can also occur, leading to the formation of lighter and heavier hydrocarbons. tum.de The mass transfer of this compound to the acid phase is often considered the rate-limiting step in the alkylation process. acs.orghep.com.cn

Catalyst Technologies in Alkylation

Traditionally, strong liquid acids like concentrated sulfuric acid and hydrofluoric acid have been the primary catalysts for industrial this compound alkylation. acs.orgresearchgate.netifpenergiesnouvelles.fr However, these catalysts present significant safety and environmental concerns. acs.orgifpenergiesnouvelles.frrsc.org In recent years, solid acids and ionic liquids have gained attention as potential greener alternatives, although large-scale industrial implementation of these catalysts is still facing challenges such as deactivation (for solid acids) and cost (for ionic liquids). acs.orgifpenergiesnouvelles.frrsc.org Ionic liquids, particularly chloroaluminate ones and those with Brønsted acidic functional groups, have been explored for their tunable acidity and potential for easier separation from products. acs.orgrsc.orgacs.org Studies have investigated the kinetics of this compound alkylation with olefins using various catalysts, including sulfuric acid and ionic liquids, developing kinetic models to predict the concentration changes of key alkylates like trimethylpentanes (TMPs) and dimethylhexanes (DMHs). acs.orgresearchgate.net The composition of alkylation products, including the distribution of octane isomers like trimethylpentanes and dimethylhexanes, has been studied in detail, with quantum-chemical simulations used to investigate carbocation transition states and predict product distributions. hep.com.cn

Mineral Acid Catalysis (e.g., H₂SO₄, HF)

Sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are the conventional liquid acid catalysts predominantly used in commercial this compound alkylation units bac-lac.gc.carsc.orgresearchgate.netpsu.eduresearchgate.netportfolio-pplus.com. These strong mineral acids effectively catalyze the formation of branched-chain paraffins with high octane numbers researchgate.netpsu.edu.

Sulfuric acid alkylation is typically carried out at low temperatures, generally between 2.0 and 13 °C, to favor the desired alkylation reactions and minimize undesirable side reactions like polymerization acs.orgcore.ac.ukpsu.eduwikipedia.org. Acid concentrations of around 92–96% are common in industrial units acs.org. While effective, sulfuric acid processes face challenges related to acid consumption, regeneration costs, and environmental concerns associated with acid handling and disposal bac-lac.gc.carsc.orgacs.org.

Hydrofluoric acid alkylation is often conducted at slightly higher temperatures compared to sulfuric acid, around 38 °C (100°F), and is considered less sensitive to temperature fluctuations psu.edu. HF can be more easily regenerated than H₂SO₄ psu.edu. Despite these advantages, HF is highly toxic and corrosive, posing significant safety and environmental risks in the event of a release bac-lac.gc.carsc.orgresearchgate.netresearchgate.netthechemicalengineer.comservice.gov.uk. The use of HF necessitates stringent safety protocols and specialized equipment honeywell.comthechemicalengineer.com.

In both mineral acid processes, maintaining a high acid-to-hydrocarbon ratio is crucial for effective mixing and reaction efficiency acs.orgpsu.edu.

Solid Acid Catalysts (e.g., USY zeolite, mesoporous materials)

The environmental and safety drawbacks of liquid mineral acids have driven extensive research into solid acid catalysts as potential alternatives for this compound alkylation bac-lac.gc.carsc.orgoup.com. Solid acids offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for continuous processes rsc.orgku.edu.

Zeolites, particularly large-pore zeolites like Ultra-Stable Y (USY) zeolite, have been investigated due to their intrinsic acidity and shape selectivity ku.edumdpi.comwustl.eduacs.org. USY zeolite, with its supercages, has shown potential in this compound alkylation wustl.edu. However, a major challenge for zeolite catalysts in this reaction is rapid deactivation caused by the formation of coke (carbonaceous deposits) on the active sites bac-lac.gc.carsc.orgoup.comwustl.edumdpi.comresearchgate.net. This deactivation is often attributed to the preferential adsorption of olefins and subsequent side reactions like oligomerization within the zeolite pores bac-lac.gc.caoup.comresearchgate.net.

Mesoporous materials, characterized by pore diameters between 2 and 50 nm, have also garnered attention bac-lac.gc.caku.edutandfonline.comresearchgate.nettandfonline.com. These materials can offer improved diffusion of reactants and products compared to microporous zeolites, potentially mitigating deactivation issues bac-lac.gc.caku.edu. Acid-functionalized mesoporous materials, including those with immobilized perfluoroalkylsulfonic acid groups or sulfated metal oxides (like sulfated zirconia), have been explored bac-lac.gc.caoup.com. While some solid acids exhibit good initial activity and selectivity, achieving long-term stability comparable to liquid acids remains a significant hurdle for commercial implementation bac-lac.gc.caoup.comwustl.edu. Research continues into modifying the structure and acidity of solid catalysts to enhance their performance and resistance to deactivation mdpi.comresearchgate.netwustl.eduscispace.commdpi.comurjc.es.

Ionic Liquid-Based Catalysts

Ionic liquids (ILs), considered "third-generation" catalysts, have emerged as promising alternatives to conventional liquid acids in this compound alkylation rsc.orgresearchgate.netacs.org. ILs are non-aqueous liquid salts with negligible vapor pressure, offering potential safety and environmental benefits compared to HF and H₂SO₄ researchgate.nethoneywell.comacs.orgwellresources.cachevron.com. Their properties, including acidity, can be tuned by modifying the cation and anion structure rsc.orgresearchgate.netresearchgate.net.

Acidic ionic liquids, such as chloroaluminate ILs and those containing Brønsted acidic functional groups (e.g., –SO₃H, [HSO₄]⁻), have been investigated rsc.orgresearchgate.net. Chloroaluminate ionic liquids, particularly those with an AlCl₃ mole percent greater than 50%, exhibit sufficient acidity for C₄ alkylation acs.orgresearchgate.net. The acidity can become "super acidic" above 67% AlCl₃ acs.org.

Advantages of IL catalysts include tunable acidity, limited solubility of products in the IL phase facilitating separation, reduced equipment corrosion, and potential for easier regeneration rsc.orgresearchgate.nethoneywell.comacs.orgwellresources.ca. The ISOALKY™ process, developed by Chevron and Honeywell UOP, is a commercially available alkylation technology utilizing a tunable acidic chloroaluminate ionic liquid catalyst honeywell.comacs.orgthechemicalengineer.comchevron.com. This process operates as a biphasic reaction system where the reaction occurs at the interface of the ionic liquid catalyst and the hydrocarbon phase honeywell.com. Regeneration of the ionic liquid catalyst involves removing conjunct polymer, a deactivating byproduct, to maintain catalyst activity honeywell.com.

Research also explores the use of trace amounts of ionic liquids as additives to enhance the performance and extend the catalytic lifetime of concentrated sulfuric acid acs.org.

Catalyst Design and Structure-Activity Relationships

Designing effective catalysts for this compound alkylation involves understanding the relationship between catalyst structure and its activity, selectivity, and stability. For solid acid catalysts, key factors include acid strength, acid site density and accessibility, pore structure, and resistance to coking bac-lac.gc.caresearchgate.netku.eduoup.commdpi.comresearchgate.netwustl.edutandfonline.comscispace.commdpi.comresearchgate.netresearchgate.netwikipedia.orgurjc.esmdpi.com.

In zeolites, the pore size and topology influence shape selectivity and diffusion limitations ku.edumdpi.comwustl.edumdpi.comresearchgate.net. Creating hierarchical structures with both micropores and mesopores in zeolites like USY can improve accessibility to active sites and enhance catalytic performance, particularly for reactions involving bulkier molecules mdpi.comresearchgate.netscispace.comurjc.es. The silicon-to-aluminum ratio in zeolites affects the acidity, with lower ratios generally corresponding to higher acidity wustl.eduresearchgate.net. The distribution of Brønsted acid sites within the zeolite structure also plays a role wustl.edu.

For mesoporous materials, the pore diameter and surface properties are important bac-lac.gc.caku.eduresearchgate.nettandfonline.commdpi.com. Functionalizing the surface with acidic groups or incorporating metal oxides can introduce catalytic activity bac-lac.gc.caoup.com. Hydrophobic surfaces in mesoporous materials can potentially enhance the concentration of paraffins within the pores, leading to better catalytic performance bac-lac.gc.ca.

In ionic liquids, the choice of cation and anion determines the acidity and physical properties like viscosity rsc.orgresearchgate.netacs.orgresearchgate.net. Tunable acidity is a significant advantage, allowing for optimization of the catalytic performance rsc.orgresearchgate.netresearchgate.net. The viscosity of ionic liquids can impact mass transfer, which is a crucial factor in the biphasic alkylation reaction system acs.org. Metal additives can also influence the catalytic behavior of ionic liquids acs.org.

Understanding the reaction mechanism and the nature of the active sites is critical for rational catalyst design psu.eduoup.comtandfonline.com. For instance, the formation of a t-butyl cation on superacidic Lewis sites has been proposed as an initial step over sulfated metal oxides oup.com.

Process Parameters and Reaction Engineering in Alkylation

Optimizing process parameters and reactor design is essential for achieving high alkylate yield and quality, as well as efficient and safe operation of this compound alkylation units.

This compound-to-Olefin Ratio Effects

The molar ratio of this compound to olefin in the feed is a critical parameter influencing the selectivity and yield of the alkylation reaction acs.orgcore.ac.ukpsu.eduwustl.edugoogle.comwikipedia.orgresearchgate.net. A high this compound-to-olefin ratio is typically maintained in the reaction zone to promote the desired alkylation reaction and suppress undesirable side reactions such as olefin polymerization and the formation of acid-soluble oils (ASO) acs.orgpsu.eduwikipedia.orgresearchgate.net.

Low this compound-to-olefin ratios increase the likelihood of olefin-olefin reactions, leading to the formation of heavier polymers and a decrease in alkylate octane number wikipedia.org. High ratios favor the hydride transfer reaction, which is crucial for the propagation of the alkylation chain mechanism and the formation of highly branched paraffins psu.eduwustl.edu.

Industrial sulfuric acid alkylation units often operate with this compound-to-olefin molar ratios between 7:1 and 12:1 at the reactor inlet acs.org. Some HF alkylation units may require even higher ratios, on the order of 13-15:1, to achieve acceptable octane products, although better-designed units can operate effectively at lower ratios (7-9:1) by optimizing mixing and recycle wikipedia.org. Maintaining a high concentration of this compound throughout the process is also beneficial for producing high-quality alkylates google.com. While extremely high ratios can further improve alkylate quality, the economic benefits may not always justify the increased separation costs google.com.

Temperature and Pressure Optimization